Aftobetin

Description

Contextualizing the Role of Fluorescent Ligands in Biomolecular Inquiry

Fluorescent ligands are indispensable tools in modern biomolecular research, offering a powerful and versatile alternative to traditional methods like radiolabeling. abcam.com These molecules consist of a pharmacophore, which binds to a specific biological target, covalently attached to a fluorophore, a molecule that emits light upon excitation. bioclone.netresearchgate.net This combination allows for the highly sensitive detection and investigation of biomolecules and their interactions within complex biological systems. bioclone.net

The utility of fluorescent ligands stems from several key advantages. They provide a means to visualize the distribution of receptors in tissues and cells and enable real-time imaging of receptor kinetics in living cells. abcam.commdpi.com Unlike some other labeling methods, the process can often be reversed without compromising the function of the target G protein-coupled receptor (GPCR). abcam.com The fluorescence signal provides an immediate, real-time readout and can be used in conjunction with other fluorescent markers to determine function and co-localization. abcam.com

Techniques such as Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) utilize the energy transfer between two different fluorophores in close proximity to measure interactions between biomolecules, such as a ligand and its receptor. bioclone.netmdpi.com Furthermore, certain environmentally-sensitive fluorophores can change their light emission properties based on the polarity of their immediate surroundings, offering insights into the ligand binding site's environment. nih.gov This capability has greatly advanced the study of GPCRs, which are crucial signaling proteins and major drug targets. researchgate.net

Rationale for Targeting Amyloid-β Aggregates in Neurodegenerative Research

The targeting of amyloid-β (Aβ) aggregates is a cornerstone of research into neurodegenerative diseases, particularly Alzheimer's disease (AD). mdpi.comoaepublish.com This focus is largely driven by the amyloid cascade hypothesis, which posits that the accumulation of Aβ peptides is a primary event in the pathogenesis of AD. oaepublish.com These peptides are generated from the cleavage of the amyloid precursor protein (APP). oaepublish.com While the resulting peptides can exist in several forms, the Aβ₄₀ and Aβ₄₂ variants are particularly prone to misfolding and aggregation. nih.gov

These aggregates progress from small, soluble oligomers to larger, insoluble fibrils that form the characteristic amyloid plaques found in the brains of AD patients. aimspress.comnih.gov A growing body of evidence suggests that the intermediate oligomeric species are the most neurotoxic, capable of disrupting cell membranes, inducing inflammation, and impairing cellular processes, ultimately leading to neuronal death. mdpi.combeilstein-journals.org The hydrophobicity of the Aβ peptide is considered a primary driver of this aggregation process. mdpi.com

Given the central role of Aβ aggregates in the disease process, they are a critical target for both therapeutic intervention and diagnostic tool development. mdpi.comaimspress.com Strategies aimed at inhibiting Aβ aggregation, promoting its clearance, or accurately detecting its presence in the brain are major areas of investigation. oaepublish.com The ability to detect and quantify Aβ deposition early in the disease process is crucial, as intervention before significant neuronal loss occurs may be more effective. researchgate.netbarcelonabeta.org Recent studies have even suggested that Aβ accumulation on its own can trigger brain damage in the early stages of Alzheimer's, reinforcing the importance of targeting this pathological hallmark. barcelonabeta.org

Historical Development of Aftobetin as a Scientific Probe

This compound, also known as ANCA-11, emerged from research into fluorescent markers capable of binding to aggregated β-amyloid peptides. researchgate.netmedkoo.com Developed by E. A. Theodorakis and coworkers in 2011, this compound belongs to a family of fluorescent probes with an Amino Naphthalenyl-2-Cyano-Acrylate (ANCA) motif. researchgate.net These probes were designed to contain a nitrogen donor group connected through a naphthalene (B1677914) unit to an electron acceptor group. researchgate.net

This compound's fluorescent structure incorporates a "molecular rotor" design, which makes its fluorescence quantum yield dependent on its surrounding environment. nih.gov This property is key to its function; upon binding to the specific microenvironment of an Aβ aggregate, its fluorescence intensity increases significantly, by at least twofold. nih.govcognoptix.com This change allows for the specific detection of the bound ligand versus the unbound form. nih.gov

Initially developed at the University of California San Diego, this compound has been investigated as a diagnostic probe for Alzheimer's disease. researchgate.netpatsnap.com Its development has been notably advanced by Cognoptix, Inc. for use in a drug-device combination platform. cognoptix.compatsnap.com This system, known as the SAPPHIRE II or Fluorescent Ligand Eye Scanning (FLES) system, combines a topical ophthalmic formulation of this compound with a specialized laser eye scanner. nih.govcognoptix.comresearchgate.net The rationale for this approach is based on findings that Aβ pathology associated with Alzheimer's disease is not confined to the brain but also manifests in the lens of the eye. nih.govarvojournals.org Research has identified the two major Aβ proteoforms (Aβ₁₋₄₀ and Aβ₁₋₄₂) in the supranuclear region of the lens in individuals with AD. nih.govnih.gov this compound is designed to penetrate the cornea and bind to these Aβ aggregates in the lens, where its fluorescent signature can be detected by the scanning device. nih.govnih.gov

Clinical research has demonstrated the capability of the this compound-based eye scanning system to discriminate between healthy individuals and patients with probable Alzheimer's disease by detecting the fluorescent signature of the ligand bound to Aβ aggregates in the lens. nih.gov In studies comparing this method to amyloid PET brain imaging, the eye scan showed a high degree of correlation and, in some cases, greater sensitivity relative to clinical diagnosis. cognoptix.comresearchgate.net For instance, in one study, there were no instances where the Sapphire II eye scan was negative while the amyloid-PET scan was positive. researchgate.netarvojournals.org

Research Findings and Compound Properties

The following tables provide detailed data on this compound and its performance in research studies.

| Property | Value |

|---|---|

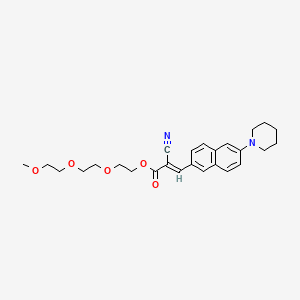

| Chemical Name | 2-(2-(2-Methoxyethoxy)ethoxy)ethyl (2E)-2-cyano-3-(6-(piperidin-1-yl)naphthalen-2-yl)prop-2-enoate medkoo.com |

| Alternate Names | This compound hydrochloride, ANCA-11, NCE-11 medkoo.comnih.gov |

| CAS Number | 1208971-05-4 (free base) medkoo.com |

| Molecular Formula | C26H32N2O5 medkoo.com |

| Molecular Weight | 452.55 g/mol medkoo.com |

| Key Structural Feature | Molecular rotor motif nih.govcognoptix.com |

| Metric | Reported Value | Reference |

|---|---|---|

| Sensitivity (vs. PET) | 100% | researchgate.netresearchgate.net |

| Specificity (vs. PET) | 75% | researchgate.netresearchgate.net |

| Accuracy (vs. PET) | 95% | researchgate.netresearchgate.net |

| Positive Predictive Value (PPV) | 94% | researchgate.netresearchgate.net |

| Negative Predictive Value (NPV) | 100% | researchgate.netresearchgate.net |

| Sensitivity (vs. Clinical Diagnosis) | 85% | nih.gov |

| Specificity (vs. Clinical Diagnosis) | 95% | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1208971-05-4 |

|---|---|

Molecular Formula |

C26H32N2O5 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate |

InChI |

InChI=1S/C26H32N2O5/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28/h5-8,17-19H,2-4,9-16H2,1H3/b24-18+ |

InChI Key |

NRZNTGUFHSJBTD-HKOYGPOVSA-N |

SMILES |

O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1 |

Isomeric SMILES |

COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N |

Canonical SMILES |

COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aftobetin; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Aftobetin

Established Synthetic Routes for Aftobetin and Related Compounds

Early synthetic routes for this compound have been noted for their limitations in terms of "greenness" and economic viability. These methods typically involved steps such as oxidation using toxic Chromium(IV) reagents and C-N coupling reactions catalyzed by noble palladium complexes. nus.edu.sgresearchgate.netnih.gov The processes often required high reaction temperatures and extended durations, followed by cumbersome purification steps. nus.edu.sgresearchgate.netnih.gov

Innovations in "Green Chemistry" for this compound Synthesis

Significant efforts have been directed towards developing more environmentally friendly and efficient synthetic methodologies for this compound and its analogues, aligning with the principles of green chemistry. nus.edu.sgresearchgate.netnih.goviupac.org These innovations aim to mitigate the drawbacks of earlier routes by employing less toxic reagents, more sustainable catalytic systems, and optimized reaction conditions. nus.edu.sgresearchgate.netnih.gov

Detailed research findings on the benefits of flow technology in this compound synthesis highlight improvements in reaction efficiency and yield. nus.edu.sgresearchgate.netnih.govpatsnap.com

Interactive Table: Comparison of Batch vs. Flow Synthesis Steps (Illustrative based on search findings)

| Step | Batch Synthesis Characteristic | Flow Synthesis Characteristic |

| Esterification | Long reaction time (e.g., 6 hours) nus.edu.sgresearchgate.netnih.gov | Short reaction time (e.g., 30 seconds) nus.edu.sgresearchgate.netnih.govpatsnap.com |

| Oxidation | Involved toxic Chromium(IV) nus.edu.sgresearchgate.netnih.gov | Can utilize heterogeneous photocatalysis and air oxidation nus.edu.sgresearchgate.netnih.gov |

| C-N Coupling | Required noble palladium catalyst nus.edu.sgresearchgate.netnih.gov | Can utilize nickel catalysis nus.edu.sgresearchgate.netnih.gov |

| Workup | Cumbersome nus.edu.sgresearchgate.netnih.gov | Simplified through telescoping reactions nus.edu.sgresearchgate.netnih.govpatsnap.com |

| Scale | Batch scale synthesis researchgate.net | Scalable to gram scale and potentially kilogram scale researchgate.netacs.org |

Heterogeneous photocatalysis represents another significant green chemistry innovation applied to this compound synthesis. nus.edu.sgresearchgate.netnih.govacs.orgcatalysis.blog This technique utilizes semiconductor photocatalysts, such as carbon nitrides, activated by light to drive chemical transformations. nus.edu.sgresearchgate.netnih.gov The integration of heterogeneous carbon nitrides photocatalysis with circulation flow technology has been demonstrated for the air oxidation of alcohols, replacing the need for toxic Chromium(IV) oxidants. nus.edu.sgresearchgate.netnih.gov This photocatalytic approach, often coupled with nickel catalysis for C-N coupling, allows for reactions to be conducted under milder conditions and avoids the use of precious metals. nus.edu.sgresearchgate.netnih.gov Research indicates that these heterogeneous photocatalytic systems can be recycled and reused, further enhancing the sustainability of the synthesis. researchgate.netacs.org

Implementation of Flow Technology for Reaction Optimization

Strategies for Synthesizing this compound Analogues for Research Purposes

The synthesis of this compound analogues is crucial for research aimed at exploring structure-activity relationships and developing probes with improved properties. nus.edu.sgpatsnap.com Strategies for synthesizing these analogues often leverage the optimized synthetic routes developed for this compound itself, including flow technology and green chemistry approaches. nus.edu.sgresearchgate.netnih.govpatsnap.com The modular nature of some synthetic pathways allows for the introduction of variations in the chemical structure, leading to a library of related compounds. nus.edu.sgresearchgate.netnih.govpatsnap.com For example, the fully-flow protocol developed for this compound has been successfully applied to the on-demand synthesis of several analogues. nus.edu.sgresearchgate.netnih.govpatsnap.com This enables researchers to systematically investigate how structural modifications influence the binding affinity and other relevant properties of these amyloid-targeting probes. nus.edu.sgpatsnap.com

Molecular Architecture and Spectroscopic Characteristics of Aftobetin

Design Principles of Aftobetin as a Molecular Rotor Fluorophore

This compound is designed as a molecular rotor fluorophore, a class of molecules characterized by their ability to form twisted states through the rotation of one part of the molecule relative to another upon photoexcitation rsc.orgresearchgate.net. This intramolecular rotation influences the molecule's excited state energy and introduces competing deexcitation pathways: fluorescence emission and non-radiative decay from the twisted state rsc.orgresearchgate.net. The design principle leverages the viscosity-dependent nature of twisted intramolecular charge transfer (TICT) state formation, which directly impacts the fluorescence quantum yield nih.govrsc.org. By incorporating the molecular rotor motif, this compound's fluorescence properties become sensitive to the viscosity and polarity of its surrounding environment nih.govrsc.org. This design allows the molecule to exhibit specific fluorescent properties, such as changes in fluorescence intensity and lifetime decay rate, upon binding to targets like amyloid-β (Aβ) aggregates, which are found in specific microenvironments nih.gov.

Characterization of this compound's Fluorescence Emission and Lifetime Decay Properties

This compound exhibits specific fluorescence emission characteristics. As a fluorescent ligand, it produces a specific fluorescent signature when bound to Aβ complexes nih.govresearchgate.netresearchgate.net. The Sapphire II system, a fluorescence laser eye scanner, is designed to detect a highly specific fluorescent lifetime decay spectroscopic signature associated with bound this compound-Aβ complexes researchgate.netresearchgate.net. Fluorescence lifetime is defined as the time it takes for the fluorescence intensity of a fluorophore to decay to 1/e (approximately 37%) of its initial intensity after excitation evidentscientific.comedinst.com. It is an important photophysical parameter that provides insight into energy relaxation and molecular dynamics edinst.com. The fluorescence decay time provides information on interactions between the molecule and its host environment, influencing processes like intersystem crossing and internal conversion escholarship.org. Restrictive motion in the microenvironment can lead to longer fluorescence lifetimes by reducing non-radiative pathways escholarship.org. Studies using time-resolved fluorescence spectroscopy can reveal multi-exponential decay profiles, indicating different lifetime components escholarship.orgnih.gov.

Sensitivity of this compound's Optical Profile to Microenvironmental Polarity

A key characteristic of molecular rotors like this compound is the sensitivity of their optical profile, particularly fluorescence emission, to the polarity of their microenvironment nus.edu.sgpatsnap.com. The discriminating capability of these molecular rotors is attributed to the stabilization of their ground versus excited states as a function of the polarity within the binding pocket of a target molecule nus.edu.sgpatsnap.com. This property allows for the potential estimation of the inherent static relative permittivity of the binding pocket nus.edu.sg. The fluorescence quantum yield of this compound, as a molecular rotor, is dependent on the surrounding environment nih.gov. This environmental sensitivity makes it valuable for applications where detecting changes in local polarity or viscosity is important, such as binding to protein aggregates nih.govrsc.org.

Physicochemical Basis for this compound's Unique Spectroscopic Behavior

The unique spectroscopic behavior of this compound stems from its molecular rotor design and the photophysical processes involved. Upon photoexcitation, molecular rotors can undergo intramolecular rotation, leading to the formation of a twisted intramolecular charge transfer (TICT) state rsc.orgresearchgate.net. Deexcitation from this TICT state can occur through both radiative (fluorescence) and non-radiative pathways rsc.org. The rates of these pathways are influenced by the rigidity and polarity of the local environment rsc.orgresearchgate.net. In a more viscous or restrictive environment, the intramolecular rotation is hindered, reducing the rate of non-radiative decay from the TICT state. This restriction of intramolecular motion (RIM) leads to an increase in fluorescence quantum yield and intensity researchgate.netmdpi.com. Conversely, in a less viscous or more polar environment that favors TICT formation and non-radiative decay, the fluorescence is quenched rsc.orgresearchgate.net. The sensitivity to polarity arises because the energy levels of the ground and excited states, including the TICT state, are differentially affected by the solvent or microenvironment polarity nus.edu.sgpatsnap.com. This differential stabilization influences the energy gap between states and, consequently, the fluorescence properties nus.edu.sgpatsnap.com. The ability of this compound to discriminate between different types of amyloid deposits based on differences in protein composition and the polarity of their binding pockets highlights this physicochemical basis for its behavior nus.edu.sgpatsnap.com.

Mechanistic Basis of Aftobetin Amyloid β Interactions Preclinical Focus

Structural Determinants for Aftobetin Binding to Aggregated Amyloid-β Peptides

Research indicates that this compound is designed to bind with aggregated forms of the β-amyloid peptide. nih.govnus.edu.sgresearchgate.netresearchgate.netresearchgate.net Its binding target is the aggregated state of Aβ, distinguishing it from monomeric forms. While specific detailed structural determinants on the this compound molecule and the precise binding sites on the aggregated Aβ peptides are not extensively detailed in the available information, its efficacy as a probe for detecting Aβ deposits in tissues like the eye lens confirms a favorable interaction with the aggregated protein structure. nih.govnus.edu.sgnih.govresearchgate.netresearchgate.netresearchgate.net

Molecular Recognition and Intermolecular Forces in this compound-Amyloid-β Complexation

This compound functions through molecular recognition of aggregated amyloid-beta. As a fluorescent ligand, its interaction with aggregated Aβ leads to the formation of this compound-Aβ complexes that can be detected. researchgate.net For similar aminonaphthalenyl 2-cyanoacrylate-based probes, the capability to discriminate between different types of amyloid deposits is attributed to the stabilization of the probe's ground versus excited states as a function of the polarity of their microenvironment within the binding pocket on the amyloid. nus.edu.sg This suggests that intermolecular forces influenced by the local environment of the amyloid aggregate play a role in the binding and detection mechanism.

Conformational Selectivity of this compound for Specific Amyloid-β Species

This compound demonstrates a binding preference for aggregated β-amyloid peptides. nih.govnus.edu.sgresearchgate.netresearchgate.netresearchgate.net The ability of related probes to discriminate between different types of amyloid deposits based on differences in protein composition and the polarity of their microenvironment suggests a degree of conformational selectivity. nus.edu.sg This implies that this compound's binding may be influenced by the specific conformational state or polymorph of the aggregated Aβ, allowing it to selectively target pathological aggregates.

Preclinical Pharmacokinetic and Biodistribution Studies of Aftobetin

Ocular Absorption and Tissue Penetration Dynamics in Animal Models

Studies on the ocular absorption and tissue penetration dynamics of Aftobetin in animal models would investigate how the compound enters the eye following administration and its subsequent distribution into different ocular tissues and fluids. Given this compound's intended use via eye drops or ointment researchgate.net, topical administration would be the primary route evaluated in such studies. Following topical application, a drug must overcome several barriers, including the tear film, cornea, and conjunctiva, to reach intraocular tissues wuxiapptec.comresearchgate.net.

Preclinical studies would involve administering this compound to animal subjects and, at various time points, collecting samples of ocular tissues (such as the cornea, conjunctiva, aqueous humor, iris-ciliary body, lens, vitreous humor, and retina) and fluids wuxiapptec.comiris-pharma.comnih.gov. These samples would then be analyzed using sensitive bioanalytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in each matrix iris-pharma.comnih.gov. Imaging techniques, such as matrix-assisted laser desorption ionization-imaging mass spectrometry (MALDI-IMS), could also be employed to visualize the spatial distribution of this compound within ocular tissue sections nih.govplos.org. These studies would aim to determine the rate and extent of this compound's absorption and its penetration profile across the different ocular barriers. While this compound is being investigated for ocular use targeting the lens researchgate.net, specific quantitative data detailing its ocular absorption rates or tissue concentration profiles in animal models were not available in the provided search results.

Distribution and Retention Characteristics of this compound in the Ocular Lens

A key aspect of this compound's preclinical evaluation involves characterizing its distribution within the eye, with a particular focus on its target tissue, the ocular lens researchgate.net. Studies would assess how this compound is distributed throughout the lens structure following administration and its retention time within this tissue iris-pharma.comnih.gov. Effective detection of Aβ deposits in the lens would depend on this compound reaching and being retained in the lens tissue at sufficient concentrations researchgate.net.

Investigations into lens distribution and retention in animal models typically involve precise dissection of the lens from enucleated eyes at different time points post-administration iris-pharma.comnih.gov. The lens tissue can then be analyzed to determine this compound concentrations iris-pharma.comnih.gov. Techniques like MALDI-IMS could provide insights into the spatial localization of this compound within different regions of the lens, such as the cortex and nucleus plos.org. The retention characteristics would be evaluated by measuring the persistence of this compound in the lens over extended periods. Although this compound is specifically being investigated for its ability to detect amyloid in the lens researchgate.net, detailed preclinical data on its specific distribution patterns or retention half-life within the ocular lens in animal models were not found in the provided search results.

Preclinical Metabolic Pathways and Elimination of this compound

Preclinical studies would also investigate the metabolic fate and elimination of this compound in animal models. Understanding how this compound is metabolized and cleared from the eye and the body is crucial for assessing potential systemic exposure and determining the duration of its presence in ocular tissues wuxiapptec.commdpi.com.

Structure Activity Relationship Sar Studies of Aftobetin and Its Analogues

Impact of Chemical Substituents on Aftobetin's Affinity for Amyloid-β

The affinity of a molecule for its target, in this case, this compound for aggregated Aβ peptides, is a critical determinant of its efficacy as a probe or potential therapeutic agent. SAR studies on this compound and related amyloid-binding compounds have explored the influence of various chemical substituents on this affinity.

Research on ANCA-based probes, which share structural similarities with this compound, has shown that modifications to certain parts of the molecule can significantly alter binding affinity to aggregated Aβ fibrils. Specifically, changes to the nitrogen donor group in these probes have been found to impact binding affinity considerably. acs.org In contrast, structural modifications at other sites, such as the water solubilizing groups (WSG), may not substantially affect binding affinity. acs.org

The interaction between small molecules and Aβ peptides is often driven by hydrogen bonds, hydrophobic interactions, and aromatic interactions. biomolther.org Therefore, the introduction or modification of substituents that can participate in these interactions can modulate binding affinity. For instance, studies on other amyloid aggregation inhibitors, such as polyphenolic biflavonoids, suggest that hydroxyl groups play an essential role in their molecular interaction with Aβ fibrillization. biomolther.org

Data from studies investigating the binding affinity of small molecules to Aβ peptides using techniques like surface plasmon resonance (SPR) indicate that ligands with greater affinity for Aβ are more effective at altering its aggregation. nih.gov This highlights the direct relationship between binding affinity and functional activity in the context of amyloid modulation.

Correlation Between this compound's Molecular Structure and its Fluorescence Properties

This compound's utility as a diagnostic probe relies on its fluorescent properties and how these properties change upon binding to Aβ aggregates. The fluorescence of a molecule is influenced by its molecular structure, particularly the presence of conjugated systems and the rigidity of the molecule. iupui.edulibretexts.org

Fluorescent molecules typically contain a rigid conjugated structure, often involving polyaromatic hydrocarbons or heterocycles. iupui.edu this compound, with its napthalenyl and cyanoacrylate moieties, possesses such a conjugated system. nih.govresearchgate.net The extent of this conjugation can influence the wavelengths at which the molecule absorbs and emits light. iupui.edumdpi.com

The fluorescence of some molecules can be enhanced in viscous environments, which may be related to the restriction of internal rotations. iupui.edumdpi.com For this compound, its fluorescence properties are central to its detection in the lens. Studies have shown an increase in fluorescence intensity and changes in fluorescence decay rates when this compound binds to Aβ peptide. researchgate.net This change in fluorescence signature upon binding is a key aspect exploited for diagnostic purposes.

Rational Design of this compound Derivatives for Enhanced Target Selectivity

Rational design in medicinal chemistry involves the deliberate design of new molecules with improved properties based on the understanding of SAR. For this compound, rational design aims to create derivatives with enhanced selectivity for Aβ aggregates over other biological molecules, as well as potentially improved pharmacokinetic properties for targeted delivery to the lens.

Understanding the specific binding sites and interactions between this compound and Aβ aggregates is crucial for rational design. Aβ peptides can exist in various forms, including monomers, oligomers, and fibrils, with oligomers believed to be particularly toxic. frontiersin.orgnih.gov this compound is designed to bind to aggregated Aβ peptide. researchgate.netresearchgate.net Rational design efforts might focus on creating analogues that preferentially bind to specific aggregated forms of Aβ, such as fibrils or certain oligomeric species, to improve diagnostic accuracy or potentially offer therapeutic benefits by interfering with aggregation. nih.govnih.gov

Modifications to the this compound structure could involve altering the core aromatic system, the linker region, or the pendant groups to optimize interactions with the β-sheet-rich structure of Aβ aggregates. biomolther.orgfrontiersin.org For instance, introducing substituents that can form specific hydrogen bonds or optimize hydrophobic packing within the Aβ aggregate structure could enhance binding affinity and selectivity. nih.gov

Furthermore, rational design can address the delivery and targeting of this compound to the lens. This compound is applied topically to the eye. researchgate.netnih.gov Designing derivatives with optimized lipophilicity and molecular size could improve corneal penetration and accumulation in the lens.

Ongoing chemical derivatization of this compound is being pursued to provide structurally diverse analogues for assessing fluorescence enhancement and other properties. researchgate.net This systematic modification and evaluation process is a core component of rational design.

Computational Approaches to Predict and Optimize this compound's SAR

Computational approaches play an increasingly important role in modern SAR studies and rational drug design. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the binding modes, affinities, and properties of this compound and its analogues. nih.govkennesaw.edu

Molecular docking can predict how a small molecule like this compound might fit into potential binding sites on Aβ aggregates and estimate the binding energy. kennesaw.edu This can help prioritize which derivatives are most likely to have high affinity. Molecular dynamics simulations can provide insights into the dynamic interactions between this compound and Aβ over time, offering a more detailed picture of the binding process and the stability of the complex.

QSAR modeling aims to build mathematical models that relate structural descriptors of a series of compounds to their observed activity (e.g., binding affinity or fluorescence properties). nih.gov By analyzing the structural features that correlate with desired properties, QSAR models can guide the design of new, more potent, or more selective derivatives. Studies on other Aβ aggregation inhibitors have successfully used QSAR models to identify key chemical features correlated with inhibition ability, such as the electro-topological state of carbonyl groups, lipophilicity (AlogP), and the number of hydrogen bond donor groups. nih.gov

These computational methods can significantly accelerate the SAR exploration process by reducing the need for synthesizing and testing a large number of compounds experimentally. They provide a theoretical framework for understanding the observed SAR and for rationally designing new this compound derivatives with optimized properties for binding to Aβ and exhibiting favorable fluorescence characteristics upon binding.

Advanced Analytical Techniques Employing Aftobetin in Research

In Vitro Spectroscopic Assays for Quantifying Amyloid-β Aggregation Kinetics

Spectroscopic assays play a crucial role in understanding the kinetics of amyloid-beta aggregation, a key process in the pathogenesis of Alzheimer's disease nih.govnih.gov. While various methods exist, including Thioflavin T (ThT) fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy, Aftobetin's specific interaction with Aβ aggregates allows for its utilization in fluorescence-based approaches to monitor this process nih.govresearchgate.netbiomolther.orgfrontiersin.org.

Aβ aggregation kinetics can be characterized by tracking the consumption of Aβ monomers or the formation of aggregates over time nih.govnih.gov. Assays often involve incubating Aβ peptides under controlled conditions and monitoring changes in fluorescence signals in the presence of a suitable probe researchgate.netbiomolther.org. This compound's fluorescent properties change upon binding to Aβ aggregates, providing a signal that can be correlated with the extent of aggregation nih.gov.

These in vitro assays can reveal distinct differences in aggregation profiles and help analyze the impact of various factors, including potential inhibitors or modulators, on the aggregation process nih.govresearchgate.net. The data obtained from such kinetic studies can provide insights for the design of therapeutic strategies targeting Aβ aggregation nih.gov.

High-Resolution Optical Microscopy for Ex Vivo Tissue Analysis Using this compound

High-resolution optical microscopy techniques, such as confocal microscopy, are essential for analyzing tissue morphology and the distribution of specific molecules in ex vivo samples nih.govnih.govmdpi.com. This compound's ability to bind to Aβ aggregates makes it a relevant fluorescent probe for visualizing these deposits in ex vivo tissue analysis researchgate.netresearchgate.net.

Ex vivo microscopy allows for the examination of fresh or fixed tissue specimens with high cellular and subcellular detail nih.govnih.govmdpi.com. In the context of Alzheimer's disease research, this can involve analyzing postmortem brain tissue or, notably, lens tissue, where Aβ pathology has also been observed researchgate.netnih.gov.

While general ex vivo confocal microscopy can be performed in both reflectance and fluorescence modes, the use of fluorescent agents like this compound in fluorescence confocal microscopy (FCM) enhances contrast and allows for the staining and visualization of specific structures, such as Aβ deposits nih.govmdpi.com. Ex vivo studies have demonstrated Aβ pathology in the lenses of individuals with Alzheimer's disease and in relevant transgenic mouse models researchgate.netnih.gov. This compound, as a fluorescent molecule that binds to Aβ, can be employed in such microscopic analyses to detect and quantify these aggregates within tissue samples researchgate.netresearchgate.net.

Utilization of Quantitative Fluorescence Lifetime Decay Spectroscopy for Differentiating Bound Ligand States

Quantitative Fluorescence Lifetime Decay Spectroscopy (FLDS) is a powerful technique that provides information about the environment of a fluorophore based on the rate at which its fluorescence decays after excitation libretexts.orgedinst.com. This technique is particularly useful for differentiating between free and bound states of a fluorescent ligand montana.edu.

This compound exhibits specific fluorescent properties upon binding to Aβ aggregates, including changes in its lifetime decay rate nih.gov. This characteristic makes FLDS a suitable method for detecting and quantitatively analyzing this compound bound to Aβ, even in complex biological environments nih.govresearchgate.net.

In the context of detecting Aβ aggregates, particularly in the lens of the eye using systems like the Fluorescent Ligand Eye Scanning System (FLESS), FLDS is employed to analyze the emitted fluorescence signal of this compound nih.govresearchgate.net. The technique involves exciting the fluorophore with a short pulse of light and measuring the time it takes for the fluorescence intensity to decay edinst.com. Tracer-bound Aβ complexes exhibit a characteristic Stokes shift and lifetime decay profile distinct from that of unbound this compound, allowing for their specific detection and quantification nih.govresearchgate.net. This quantitative analysis of fluorescent lifetime decay can help differentiate between this compound that is free in the tissue and this compound that is specifically bound to Aβ aggregates nih.govmontana.edu.

Development of this compound-Based Research Probes for In Vitro and Ex Vivo Applications

The development of this compound and its analogs as research probes is driven by the need for specific and sensitive tools to detect and quantify Aβ aggregates in both in vitro and ex vivo settings researchgate.netresearchgate.net. This compound itself is a fluorescent molecule that has shown promise in binding to aggregated Aβ peptides researchgate.netresearchgate.net.

Ongoing research involves the chemical derivatization of this compound to create structurally diverse analogs researchgate.net. The goal of this work is to assess how structural modifications influence properties such as fluorescence enhancement upon binding to Aβ and to optimize their suitability as research probes researchgate.net.

These this compound-based probes are being investigated for their capability to fluorescently label aggregated Aβ peptides and stain amyloid deposits in tissues researchgate.net. Their application extends to in vitro assays for studying aggregation kinetics and to ex vivo analysis for visualizing amyloid pathology in biological specimens, such as brain tissue from patients with Alzheimer's disease researchgate.netresearchgate.net. The development of probes with improved binding affinity, specificity, and favorable fluorescence properties is crucial for advancing research into amyloid-related diseases researchgate.netrsc.org.

Broader Scientific Implications and Future Research Trajectories

Prospective Chemical Modifications for Advanced Aftobetin Probes

Ongoing research is actively exploring the chemical derivatization of this compound to generate structurally diverse analogs. The aim of these modifications is to assess their impact on fluorescence enhancement and potential toxicity wikipedia.org. Studies on structurally similar probes, such as those based on the amino naphthalenyl-2-cyano-acrylate (ANCA) motif, have demonstrated that chemical modifications can significantly influence their properties. For instance, alterations to the nitrogen donor group in ANCA-based probes have been shown to significantly affect binding affinity to aggregated Aβ peptides nih.gov. In contrast, modifications to water solubilizing groups (WSGs) did not considerably impact binding affinity nih.gov. Increasing the hydrophilicity of the donor group in these related probes led to improved contrast between Aβ deposits and the surrounding tissue in histological staining experiments nih.gov.

This compound's fluorescent structure incorporates a molecular rotor motif, where the fluorescence quantum yield is dependent on the microenvironment's polarity, specifically within the binding pocket on the amyloid uni.luciteab.com. This property allows for the estimation of the inherent static relative permittivity of the amyloid binding pocket within tissue uni.lu. Future chemical modifications could target this molecular rotor or other parts of the this compound structure to optimize binding affinity, enhance fluorescence signal-to-noise ratio, improve tissue penetration, or confer specificity for different aggregated protein conformers or polymorphs. The development of green synthesis methods for this compound and its analogues, such as those utilizing flow technology and heterogeneous photocatalysis, is also being pursued to improve the efficiency and sustainability of probe production uni.lunih.gov.

Integration of this compound-Based Methods into Emerging Multimodal Research Platforms

This compound-based detection methods are already integrated into specific technological platforms, notably the Sapphire II-Aftobetin system. This system combines the topically applied this compound ligand with a purpose-designed fluorescence laser eye scanner (FLES) for the non-invasive measurement of lens Aβ nih.govciteab.comnih.govribocentre.org. This represents a form of multimodal integration, combining a chemical probe with an optical imaging device.

The success of this approach suggests potential for integrating this compound-based methods into other emerging multimodal research platforms. For example, combining this compound-based fluorescence detection with other ocular imaging modalities, such as optical coherence tomography (OCT) or OCT angiography, could provide a more comprehensive assessment of ocular health in the context of neurodegenerative diseases wikipedia.org. OCT can reveal structural changes in the retina and retinal vasculature, which have been suggested as potential biomarkers for AD wikipedia.orgguidetoimmunopharmacology.org. Integrating functional information from this compound fluorescence with structural or vascular data from OCT could offer a richer dataset for understanding disease progression and evaluating therapeutic interventions.

Furthermore, the principles behind this compound's use in ocular scanning could be explored for integration with advanced imaging techniques or analytical platforms used in translational research. While not explicitly demonstrated in the provided snippets for non-ocular applications, the concept of using targeted fluorescent probes in conjunction with sensitive detection systems aligns with trends in multimodal imaging and biomarker analysis dntb.gov.ua.

Contribution of this compound to Fundamental Understanding of Protein Misfolding Pathologies

This compound's ability to bind specifically to aggregated Aβ peptides makes it a valuable tool for studying the distribution and accumulation of these misfolded proteins in biological tissues uni.luciteab.comnih.govciteab.com. Its application in detecting Aβ deposits in the lens and retina has contributed to the growing understanding of the presence of AD-related pathology outside the brain citeab.comnih.govribocentre.orgnih.govnih.govciteab.comciteab.comnih.gov.

Research utilizing this compound has provided evidence supporting a mechanistic link between Aβ pathology and AD-related phenotypes in the lens, such as supranuclear cataracts (SNC) ribocentre.orgciteab.com. In vitro studies have shown that human Aβ can promote the aggregation of mouse lens proteins, further supporting this link citeab.com. By enabling the detection of Aβ aggregates in vivo, this compound facilitates studies on the progression of amyloid accumulation over time and its correlation with clinical manifestations citeab.comnih.govciteab.com.

While the provided information focuses on Aβ, protein misfolding and aggregation are central to numerous neurodegenerative disorders, including those involving tau, alpha-synuclein, and other proteins flybase.orgontosight.aiuni-freiburg.deuni-freiburg.deu-szeged.hu. This compound's success as an Aβ probe could inform the development of similar fluorescent ligands targeting other misfolded proteins. Such probes would be invaluable tools for researchers investigating the mechanisms of protein misfolding, aggregation, and propagation in various pathologies, contributing to a more fundamental understanding of these complex processes. The ability of this compound-like molecular rotors to provide information about the microenvironment of amyloid binding pockets uni.lu could also offer insights into the structural characteristics of different amyloid aggregates.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing Aftobetin’s mechanism of action in amyloid-beta modulation?

- Methodological Answer: Begin with in vitro models (e.g., ThT fluorescence assays for amyloid aggregation kinetics) to isolate molecular interactions, followed by transgenic in vivo models (e.g., APP/PS1 mice) to evaluate behavioral and pathological outcomes. Prioritize models with validated amyloid-beta overexpression to mirror Alzheimer’s pathology. Ensure dose-response curves are established to correlate efficacy with pharmacokinetic parameters .

Q. How are pharmacokinetic (PK) parameters like bioavailability characterized in preclinical this compound studies?

- Methodological Answer: Use LC-MS/MS for plasma concentration analysis post-administration (oral, intravenous). Calculate bioavailability via AUC comparisons between routes. Incorporate tissue distribution studies (e.g., brain-to-plasma ratio) to assess blood-brain barrier penetration. Longitudinal sampling in rodent models ensures accurate half-life estimation .

Q. What biomarkers are critical for evaluating this compound’s target engagement in early-phase clinical trials?

- Methodological Answer: Combine CSF biomarkers (e.g., Aβ42, p-tau) with neuroimaging (amyloid-PET) to quantify target modulation. Validate biomarkers against clinical endpoints (e.g., CDR-SB scores) using regression analysis. Ensure assays meet FDA/NIH guidelines for sensitivity and specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro amyloid inhibition and in vivo cognitive outcomes?

- Methodological Answer: Conduct in vitro-in vivo correlation (IVIVC) studies to identify confounding factors (e.g., protein binding, metabolite activity). Use PK/PD modeling to align dose-exposure relationships with efficacy. Re-evaluate in vitro assay conditions (e.g., pH, co-factors) to better mimic the in vivo environment .

Q. What statistical methods address attrition bias in longitudinal this compound trials with high patient dropout rates?

- Methodological Answer: Apply mixed-effects models (e.g., MMRM) to handle missing data under the "missing at random" assumption. Perform sensitivity analyses using multiple imputation or pattern-mixture models. Pre-specified stratification by dropout risk factors (e.g., baseline MMSE scores) enhances robustness .

Q. How should cross-species variability in this compound metabolism inform translational study design?

- Methodological Answer: Use in silico tools (e.g., PBPK modeling) to predict human PK profiles from rodent data. Compare hepatic microsomal stability across species to identify metabolic hotspots. Incorporate humanized liver models or transgenic CYP-expressing mice to refine predictions .

Q. What strategies optimize dose selection for this compound in Phase II trials balancing efficacy and toxicity?

- Methodological Answer: Implement adaptive dose-ranging designs (e.g., Bayesian CRM) to identify the therapeutic window. Use preclinical NOAEL and MABEL data to define starting doses. Integrate biomarker-driven interim analyses (e.g., amyloid-PET changes at 6 months) to adjust dosing dynamically .

Data Analysis & Reporting

Q. How should contradictory efficacy data from this compound trials across different Alzheimer’s subtypes be analyzed?

- Methodological Answer: Apply subgroup meta-analysis stratified by subtype (e.g., APOE4 carriers vs. non-carriers). Use interaction tests to assess heterogeneity. Report effect sizes with 95% CIs and forest plots. Transparently disclose limitations in power for subgroup comparisons .

Q. What frameworks ensure rigorous reporting of this compound’s qualitative preclinical data (e.g., behavioral observations)?

- Methodational Answer: Adopt SRQR or COREQ guidelines for transparent reporting. Use triangulation (e.g., combining video tracking, manual scoring, and electrophysiology) to validate observations. Pre-register scoring criteria to reduce bias .

Tables for Methodological Reference

| Research Phase | Key Metrics | Recommended Tools |

|---|---|---|

| Preclinical PK | AUC, Cmax, T½, brain-plasma ratio | LC-MS/MS, PBPK modeling |

| Clinical Efficacy | CDR-SB, ADAS-Cog, amyloid-PET SUVr | Mixed-effects models, Bayesian CRM |

| Data Contradiction | Heterogeneity I², subgroup p-values | Meta-analysis, sensitivity analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.